molecular formula CH4OTi B1585175 Titanium tetra(methanolate) CAS No. 992-92-7

Titanium tetra(methanolate)

Cat. No. B1585175
Key on ui cas rn: 992-92-7
M. Wt: 79.909 g/mol
InChI Key: YQXQWFASZYSARF-UHFFFAOYSA-N
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Patent
US04182726

Procedure details

In the aforesaid apparatus, at 145° C., were charged 74 g of phenyl acetate and, gradually, 90 g of dimethyl carbonate and 1 g of titanium tetramethoxide. Methyl acetate being continuously distilled, after 4 hours there were obtained 80% by mole of diphenyl carbonate and 18% by mole of phenyl methyl carbonate, at selectivity higher than 98% and 97% conversion of methyl acetate.
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Name
titanium tetramethoxide
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=O)C.[C:11](=[O:16])([O:14][CH3:15])[O:12][CH3:13]>C[O-].C[O-].C[O-].C[O-].[Ti+4]>[C:11](=[O:16])([O:14][C:15]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:5]=1)[O:12][C:13]1[CH:9]=[CH:10][CH:5]=[CH:6][CH:7]=1.[C:11](=[O:16])([O:14][CH3:15])[O:12][C:13]1[CH:9]=[CH:10][CH:5]=[CH:6][CH:7]=1 |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
74 g
Type
reactant
Smiles
C(C)(=O)OC1=CC=CC=C1
Step Two
Name
Quantity
90 g
Type
reactant
Smiles
C(OC)(OC)=O
Step Three
Name
titanium tetramethoxide
Quantity
1 g
Type
catalyst
Smiles
C[O-].C[O-].C[O-].C[O-].[Ti+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Methyl acetate being continuously distilled, after 4 hours there
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
Name
Type
product
Smiles
C(OC1=CC=CC=C1)(OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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